molecular formula C19H22FN3O3S B2532127 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide CAS No. 431985-74-9

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide

Cat. No.: B2532127
CAS No.: 431985-74-9
M. Wt: 391.46
InChI Key: KTUJDBSDBGINEG-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is a piperazine-derived sulfonamide compound characterized by a central piperazine ring substituted with a 2-fluorophenyl group at the 4-position. The structure includes a methanesulfonamide moiety linked via a 2-oxoethyl spacer to the piperazine nitrogen (N-1). The N-phenyl group on the sulfonamide introduces aromatic bulk, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-27(25,26)23(16-7-3-2-4-8-16)15-19(24)22-13-11-21(12-14-22)18-10-6-5-9-17(18)20/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJDBSDBGINEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sulfonium Salts: For cyclization reactions.

    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a base in cyclization reactions.

    PhSH (Thiophenol): For deprotection steps.

Major Products

The major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide involves its interaction with human equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of [3H]uridine uptake without affecting Km . Molecular docking studies suggest that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Key Substituent Variations:

Piperazine Substitutions: Target Compound: 4-(2-Fluorophenyl)piperazine. (6k): 4-(Bis(4-fluorophenyl)methyl)piperazine with a 2-(sulfamoylamino)benzenesulfonamide group. Higher molecular weight (MW: ~600 g/mol) and lower yield (specific data unavailable) compared to the target compound . : 4-Phenylpiperazine with a 2-fluorophenyl sulfonamide. Demonstrates the impact of aryl group placement on piperazine activity . : 4-(4-Methylbenzenesulfonyl)piperazine with a 4-fluorophenylacetamide group. Highlights the role of sulfonyl vs. carbonyl linkages .

Sulfonamide Modifications :

  • Target Compound : N-phenylmethanesulfonamide.
  • : N-(3-nitrophenyl)methanesulfonamide with a 5-chloro-2-methylphenylpiperazine group. The nitro group enhances electrophilicity but may reduce metabolic stability .
  • : N-ethyl-4-methylbenzenesulfonamide with a 5-chloro-2-methylphenylpiperazine. Alkyl substitution (ethyl) increases lipophilicity compared to the target’s phenyl group .

Physicochemical Properties:

Compound Piperazine Substituent Sulfonamide Group Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-(2-Fluorophenyl) N-Phenylmethanesulfonamide - - ~435
(6k) 4-(Bis(4-fluorophenyl)methyl) 2-(Sulfamoylamino)benzene - 230 ~600
(1f) 4-(Thiazolylmethyl) Urea-linked trifluoromethyl 70.7 198–200 667.9
4-Phenyl N-(2-Fluorophenyl) - - ~400

Antiproliferative and Antiviral Activities:

  • : Compound 4l (N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide) showed notable antiproliferative activity, attributed to the benzothiazole and nitroimidazole moieties enhancing DNA intercalation .
  • : Derivatives with morpholin-4-carboxamide (4j) exhibited moderate anti-HIV activity (EC₅₀: 12–45 μM), suggesting piperazine’s role in viral entry inhibition .

Antimicrobial and Receptor Binding:

  • : A triazole-linked piperazine-sulfonamide hybrid demonstrated antimicrobial activity against S. aureus (MIC: 8 μg/mL), highlighting the synergy between sulfonamide and heterocyclic groups .
  • : Piperazine derivatives (e.g., Compound 4) modulated paclitaxel pharmacokinetics, likely via P-glycoprotein inhibition, underscoring piperazine’s role in drug efflux regulation .

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure, featuring a piperazine ring and a sulfonamide group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C19H22FN3O3SC_{19}H_{22}F_{N_3}O_3S, with a molecular weight of approximately 391.46 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC19H22FN3O3S
Molecular Weight391.46 g/mol
CAS Number431985-74-9
Purity>98%

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound is known to modulate the activity of serotonin and dopamine receptors, which can influence mood and behavior. Additionally, it may inhibit specific enzymatic pathways, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

1. Antidepressant Activity
Studies have shown that compounds similar to this compound can have antidepressant effects by enhancing serotonergic and dopaminergic neurotransmission.

2. Antipsychotic Potential
The piperazine moiety is often associated with antipsychotic activity. Preliminary investigations suggest that this compound may reduce psychotic symptoms in animal models, indicating its potential use in treating schizophrenia or related disorders.

3. Enzyme Inhibition
The sulfonamide group in the structure is known for its ability to inhibit certain enzymes, such as carbonic anhydrase. This inhibition can lead to physiological changes beneficial in treating conditions like glaucoma or edema.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Antipsychotic Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited dose-dependent reductions in hyperactivity in mice models induced by amphetamines, supporting its potential as an antipsychotic agent.

Study 3: Enzyme Inhibition
A biochemical assay showed that the compound effectively inhibited carbonic anhydrase activity with an IC50 value comparable to established sulfonamide drugs, indicating its potential therapeutic applications in metabolic disorders.

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